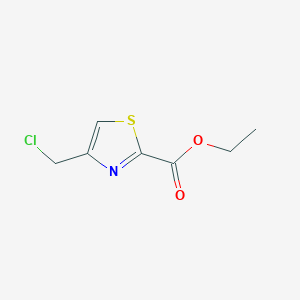

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYOQGQNLKDSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445362 | |

| Record name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-16-5 | |

| Record name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two primary synthetic pathways: a direct one-step synthesis via the Hantzsch thiazole condensation and a multi-step approach involving the formation and subsequent chlorination of an intermediate. This guide includes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflows and reaction mechanisms to facilitate understanding and replication by researchers in the field.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, makes the development of efficient synthetic routes to novel thiazole building blocks a significant focus in medicinal chemistry. Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key intermediate, with the reactive chloromethyl group providing a versatile handle for further chemical modifications and the construction of more complex molecular architectures. This guide outlines two robust methods for its synthesis.

Synthetic Pathways

Two principal routes for the synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate are presented:

-

Route A: Direct Synthesis via Hantzsch Thiazole Condensation

-

Route B: Multi-step Synthesis via a 4-Hydroxymethyl Intermediate

The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Route A: Direct Synthesis via Hantzsch Thiazole Condensation

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of the thiazole ring.[1] This approach offers a direct, one-step route to the target compound through the condensation of an α-halocarbonyl compound with a thioamide. In this case, the reaction involves the cyclization of ethyl thiooxamate with 1,3-dichloroacetone.

Caption: Direct synthesis of the target compound via Hantzsch condensation.

Materials:

-

Ethyl thiooxamate

-

1,3-Dichloroacetone

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (optional, as a base)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiooxamate (1.0 equivalent) in anhydrous DMF.

-

Add 1,3-dichloroacetone (1.0 to 1.2 equivalents) to the solution. A solid-phase synthesis protocol for a similar reaction suggests a reaction temperature of 70°C.[2]

-

(Optional) Add triethylamine (1.0 equivalent) to the reaction mixture to act as a base and neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Table 1: Reactant and Expected Product Data for Route A

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |

| Ethyl Thiooxamate | C₄H₇NO₂S | 133.17 | Reactant | 1.0 eq |

| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | Reactant | 1.0 - 1.2 eq |

| Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | C₇H₈ClNO₂S | 221.66 | Product | - |

Route B: Multi-step Synthesis via a 4-Hydroxymethyl Intermediate

This alternative route involves the initial synthesis of Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate, followed by a chlorination step to yield the final product. This method can be advantageous if the starting materials are more readily available or if a higher purity of the final product is required.

Caption: Multi-step synthesis of the target compound.

Materials:

-

Ethyl thiooxamate

-

1,3-Dihydroxyacetone

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve ethyl thiooxamate (1.0 equivalent) and 1,3-dihydroxyacetone (1.0 equivalent) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel to obtain Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate.

This protocol is adapted from a similar transformation described in the literature.[3]

Materials:

-

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Ice-water bath

Procedure:

-

Dissolve Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the mixture into ice-water to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Table 2: Reactant and Product Data for Route B

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |

| Step 1 | ||||

| Ethyl Thiooxamate | C₄H₇NO₂S | 133.17 | Reactant | 1.0 eq |

| 1,3-Dihydroxyacetone | C₃H₆O₃ | 90.08 | Reactant | 1.0 eq |

| Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | C₇H₉NO₃S | 203.22 | Intermediate Product | - |

| Step 2 | ||||

| Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | C₇H₉NO₃S | 203.22 | Reactant | 1.0 eq |

| Thionyl Chloride | SOCl₂ | 118.97 | Reagent | 1.5 - 2.0 eq |

| Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | C₇H₈ClNO₂S | 221.66 | Final Product | - |

Data Summary and Characterization

The synthesized Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate should be characterized by standard analytical techniques to confirm its structure and purity.

Table 3: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the chloromethyl protons (singlet), and the thiazole ring proton (singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon, the thiazole ring carbons, the chloromethyl carbon, and the ethyl ester carbons. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (m/z = 221.66 for [M]⁺). |

| FT-IR | Characteristic absorption bands for the C=O (ester), C=N, and C-S bonds of the thiazole ring, and the C-Cl bond. |

Logical Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide has detailed two effective synthetic strategies for the preparation of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate. The direct Hantzsch condensation offers a more streamlined approach, while the multi-step route provides an alternative that may be beneficial depending on specific laboratory constraints and requirements. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers engaged in the synthesis of novel thiazole derivatives for applications in drug discovery and development. Careful execution of these procedures and thorough characterization of the final product are essential for successful synthesis.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

A Technical Guide to Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

CAS Number: 100960-16-5

This in-depth technical guide provides comprehensive information on Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the synthesis of pharmacologically active compounds.

Physicochemical Properties and Data

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its chemical structure combines a thiazole ring, an ethyl ester group, and a reactive chloromethyl group, making it a versatile intermediate for the synthesis of a wide range of molecular architectures.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 100960-16-5 | N/A |

| Molecular Formula | C₇H₈ClNO₂S | N/A |

| Molecular Weight | 205.66 g/mol | N/A |

| Appearance | Likely a solid | Inferred |

| Purity | >95% (commercially available) | N/A |

Table 2: Spectroscopic Data (Predicted and based on related structures)

| Spectroscopy | Expected Peaks |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~4.8 (s, 2H, -CH₂Cl), ~7.5 (s, 1H, thiazole-H) |

| ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): ~14.2 (-CH₃), ~45.0 (-CH₂Cl), ~62.0 (-OCH₂-), ~125.0 (thiazole C5), ~148.0 (thiazole C4), ~161.0 (C=O), ~165.0 (thiazole C2) |

| Mass Spec (EI) | m/z: 205 (M+), 170 (M-Cl)+, 160 (M-C₂H₅O)+, 132 (M-COOC₂H₅)+ |

| IR (KBr) | ν (cm⁻¹): ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1720 (C=O ester), ~1540 (C=N thiazole), ~1250 (C-O ester), ~750 (C-Cl) |

Synthesis Protocol

The most common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3][5] This method involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, a plausible approach involves the reaction of ethyl 2-chloro-4-chloroacetoacetate with thiooxamic acid ethyl ester.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

Ethyl 2-chloro-4-chloroacetoacetate

-

Thiooxamic acid ethyl ester

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-4-chloroacetoacetate (1.0 eq) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add thiooxamic acid ethyl ester (1.0 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Table 3: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |

| Expected Yield | 60-80% |

| Purification Method | Column Chromatography |

Synthesis Workflow Diagram

Caption: A flowchart illustrating the proposed synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Applications in Drug Development

The thiazole ring is a prominent scaffold in a multitude of clinically used drugs and biologically active molecules.[6] Its presence is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, with its reactive chloromethyl group, serves as a versatile intermediate for the introduction of the thiazole moiety into larger, more complex molecules.

The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of various functional groups, such as amines, thiols, and alcohols. This reactivity enables the synthesis of diverse libraries of thiazole-containing compounds for screening in drug discovery programs. For instance, it can be a key starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.

Role as a Chemical Intermediate Diagram

Caption: The utility of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate as a versatile intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sapub.org [article.sapub.org]

- 4. mdpi.com [mdpi.com]

- 5. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]

- 6. [PDF] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. | Semantic Scholar [semanticscholar.org]

Spectral Data Analysis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate (CAS No. 100960-16-5). While experimentally obtained raw spectra for this specific compound are not publicly available in the referenced literature, this document synthesizes the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on the analysis of structurally similar thiazole derivatives. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate. These predictions are derived from the spectral characteristics of analogous compounds found in the literature.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.10 | Singlet | 1H | H-5 (thiazole ring) | The proton on the thiazole ring is expected to be a singlet in this substitution pattern. |

| ~4.80 | Singlet | 2H | -CH₂Cl | The chemical shift is influenced by the electronegative chlorine atom and the thiazole ring. |

| ~4.50 | Quartet | 2H | -OCH₂CH₃ | Characteristic quartet for the methylene group of an ethyl ester. |

| ~1.45 | Triplet | 3H | -OCH₂CH₃ | Characteristic triplet for the methyl group of an ethyl ester. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~161.0 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~158.0 | C-2 (thiazole ring) | Carbon attached to the ester group and nitrogen. |

| ~148.0 | C-4 (thiazole ring) | Carbon attached to the chloromethyl group. |

| ~125.0 | C-5 (thiazole ring) | Carbon bearing the H-5 proton. |

| ~62.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~45.0 | -CH₂Cl | Chloromethyl carbon, shifted downfield by the chlorine atom. |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic/heteroaromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450, ~1370 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Medium-Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 221/223 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| 176/178 | Medium | [M - OCH₂CH₃]⁺ |

| 148/150 | Medium | [M - COOCH₂CH₃]⁺ |

| 113 | High | [M - Cl - COOCH₂CH₃]⁺ |

| 45 | Medium | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for compounds such as Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate. These are based on standard laboratory practices and methodologies reported for similar molecules.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30-degree pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Signal average 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Signal average for an extended period (e.g., 1024 scans or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile compounds.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragmentation patterns. Compare the observed isotopic distribution of chlorine-containing fragments with the theoretical distribution.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the spectral characterization of a synthetic organic compound like Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, comprising an electron-deficient thiazole ring, a reactive chloromethyl group, and an ester functionality, make it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, including its synthesis and subsequent functionalization. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate its practical application in a research and development setting.

Core Reaction Mechanisms

The chemistry of ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is primarily defined by two key reaction types: the formation of the thiazole ring itself, typically via the Hantzsch thiazole synthesis, and the subsequent nucleophilic substitution at the chloromethyl group.

Synthesis via Hantzsch Thiazole Synthesis

The most probable synthetic route to ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a modification of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide. In this specific case, the likely precursors are a derivative of ethyl 2-chloroacetoacetate and a suitable thioamide.

The reaction mechanism proceeds through several key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 2-chloroacetoacetate derivative.

-

Cyclization: An intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom on the second carbonyl group (the ester).

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

The following diagram illustrates the plausible Hantzsch synthesis pathway for a related thiazole, which can be extrapolated to the target molecule.

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a broad spectrum of biological activities. Thiazole-containing compounds are found in a variety of natural products, including vitamin B1 (thiamine), and are integral components of numerous FDA-approved drugs.[1] This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines.[2][3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis, such as protein kinases, topoisomerases, and tubulin.[5][6][7] Notably, the FDA-approved drugs Dasatinib and Tiazofurin contain a thiazole ring, underscoring the clinical relevance of this scaffold in oncology.[8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-hydroxybenzylidene)hydrazinyl-thiazole-4(5H)-one derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |

| 2-(4-hydroxybenzylidene)hydrazinyl-thiazole-4(5H)-one derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [9] |

| 4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide (26) | CHIKV-infected cells | 0.93 (EC90) | [10] |

| 4-chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast) | 3.52 | [11] |

| 3-nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | 1.21 | [11] |

| Thiazolyl pyridine derivative (5) | A549 (Lung) | 0.452 | [12] |

| 2,4-disubstituted-1,3-thiazole derivative (8) | MCF-7 (Breast) | 3.36 ± 0.06 (µg/ml) | [13] |

| DIPTH | HepG-2 (Liver) | 14.05 (µg/mL) | [5] |

| DIPTH | MCF-7 (Breast) | 17.77 (µg/mL) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][14]

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiazole derivative test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazole compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.[2]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C.[14]

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[14]

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

-

Data Analysis:

-

Subtract the absorbance of the medium blank from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Signaling Pathway: PI3K/mTOR Inhibition

Many thiazole derivatives exert their anticancer effects by targeting the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][15][16] Their mechanisms of action often involve the inhibition of essential bacterial enzymes such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are involved in DNA replication and fatty acid synthesis, respectively.[16]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole-quinolinium derivative (4a4) | MRSA | 1-32 | [17] |

| Thiazole-quinolinium derivative (4b4) | Vancomycin-resistant Enterococcus | 2-32 | [17] |

| Pyridinyl thiazole ligand (55) | E. coli | 200 | [16] |

| Pyridinyl thiazole ligand (55) | S. aureus | 50 | [16] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 (µM) | [16] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 (µM) | [16] |

| Benzo[d]thiazole derivative (13) | MRSA | 50-75 | [4] |

| Benzo[d]thiazole derivative (14) | E. coli | 50-75 | [4] |

| Thiazole derivative (3) | S. aureus | 0.23-0.7 (mg/mL) | [18] |

| Thiazole derivative (9) | C. albicans | 0.06-0.23 (mg/mL) | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[15]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Thiazole derivative test compounds

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator

Procedure:

-

Preparation of Test Compound:

-

Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to achieve a range of test concentrations.[15]

-

-

Preparation of Inoculum:

-

Suspend microbial colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

-

Microtiter Plate Setup:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the highest concentration of the diluted test compound to the first column of wells.

-

Perform serial dilutions across the plate by transferring 100 µL from one well to the next.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]

-

-

Incubation:

-

Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[15]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

-

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[19][20] Many of these compounds act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[20] Furthermore, some thiazole derivatives can modulate the NF-κB and MAPK signaling pathways, which play a central role in the inflammatory response.[21][22]

Quantitative Anti-inflammatory Activity Data

The following table shows the inhibitory activity of selected thiazole derivatives on key inflammatory targets.

| Compound/Derivative | Assay/Target | Activity | Reference |

| Thiazole derivative (3c) | Carrageenan-induced paw edema | 44% inhibition | [19] |

| Thiazole derivative (3d) | Carrageenan-induced paw edema | 41% inhibition | [19] |

| Benzothiazole derivative (BMP326) | Nitric oxide production (LPS-induced) | Significant inhibition at 5, 10, 20 µM | [21] |

| Thiazolyl-carbonyl-thiosemicarbazide (Th-1-8) | Turpentine oil-induced inflammation | Potent anti-inflammatory effect | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[23]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Thiazole derivative test compounds

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization:

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the thiazole derivative or vehicle (control) to the animals, typically via oral or intraperitoneal injection, 30-60 minutes before carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[7]

-

-

Measurement of Paw Volume:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Signaling Pathway: NF-κB and MAPK in Inflammation

The NF-κB and MAPK signaling pathways are critical in regulating the expression of pro-inflammatory genes.

Caption: NF-κB and MAPK signaling in inflammation and inhibition by thiazoles.

Antiviral Activity

Thiazole derivatives have been investigated for their antiviral activity against a range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and HIV.[3][24] Ritonavir, an anti-HIV drug, is a prominent example of a thiazole-containing antiviral agent.[16] The mechanisms of antiviral action can vary, including the inhibition of viral enzymes like proteases and neuraminidases, or interference with viral entry and replication processes.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected thiazole derivatives, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| N-acetyl 4,5-dihydropyrazole derivative (7) | Vaccinia virus | HEL | 7 | [25] |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (1) | Chikungunya virus (CHIKV) | NHDF | 0.6 | [10] |

| Thiazole derivative (52) | Bovine Viral Diarrhoea Virus (BVDV) | - | 6.6 | [26] |

| Thiazole derivative (13) | Coxsackie Virus (CVB-2) | - | >40 | [26] |

| Thiazole derivative (73) | Coxsackie Virus (CVB-2) | - | >18 | [26] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Complete growth medium

-

Thiazole derivative test compounds

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

-

Virus Infection:

-

Infect the cell monolayer with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

-

Compound Treatment:

-

After infection, remove the virus inoculum and wash the cells.

-

Add an overlay medium containing different concentrations of the thiazole derivative.

-

-

Incubation:

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization:

-

Remove the overlay medium and fix the cells.

-

Stain the cells with crystal violet to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value.

-

Antidiabetic Activity

Thiazole derivatives, particularly the thiazolidinedione (TZD) class, are well-known for their antidiabetic properties.[13] Drugs like Pioglitazone and Rosiglitazone are TZDs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[27][28] Activation of PPAR-γ by these compounds improves insulin sensitivity and glucose uptake in peripheral tissues.[28] Other thiazole derivatives have also been shown to inhibit enzymes like α-glucosidase, which is involved in carbohydrate digestion.

Quantitative Antidiabetic Activity Data

The following table presents the in vitro activity of selected thiazole derivatives on targets relevant to diabetes.

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Imidazopyridine-based thiazole (4a) | α-glucosidase | 5.57 ± 3.45 | [10] |

| Imidazopyridine-based thiazole (4g) | α-glucosidase | 8.85 ± 2.18 | [10] |

| Imidazopyridine-based thiazole (4o) | α-glucosidase | 7.16 ± 1.40 | [10] |

| Oxadiazole based thiazolidine-2,4-dione (6a) | PPARγ transactivation | Remarkable | [8] |

| Oxadiazole based thiazolidine-2,4-dione (6b) | PPARγ transactivation | Remarkable | [8] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Thiazole derivative test compounds

-

Phosphate buffer

-

Sodium carbonate

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, add the thiazole derivative at various concentrations, α-glucosidase solution, and phosphate buffer.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add the substrate pNPG to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 20 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding sodium carbonate solution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the yellow-colored p-nitrophenol released from pNPG at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of α-glucosidase activity.

-

Determine the IC50 value of the compound.

-

Signaling Pathway: PPAR-γ Activation in Adipocytes

Thiazolidinediones (a class of thiazole derivatives) are agonists of PPAR-γ, leading to improved insulin sensitivity.

Caption: PPAR-γ activation by thiazolidinediones leading to antidiabetic effects.

The thiazole scaffold continues to be a highly privileged structure in the design and development of new therapeutic agents. The diverse biological activities, coupled with the potential for extensive chemical modification, make thiazole derivatives a rich area for further investigation. This technical guide has provided a comprehensive overview of the key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery, stimulating further innovation and the development of novel thiazole-based therapeutics to address a wide range of diseases.

References

- 1. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. inotiv.com [inotiv.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. jchemrev.com [jchemrev.com]

- 17. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchhub.com [researchhub.com]

- 20. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. New thiazolidinedione LPSF/GQ-2 inhibits NFκB and MAPK activation in LPS-induced acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive chloromethyl group and thiazole core make it a versatile building block, but also necessitate careful handling and a thorough understanding of its safety profile. This technical guide provides a comprehensive overview of the safety, handling, and available data for this compound to ensure its safe and effective use in research and development.

Core Safety and Physical Data

A thorough understanding of the physicochemical properties and hazard classifications of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is fundamental to its safe handling. The following tables summarize the key data available for this compound.

| Identifier | Value |

| CAS Number | 100960-16-5 |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Property | Value |

| Appearance | No Data Available |

| Boiling Point | No Data Available |

| Melting Point | No Data Available |

| Solubility | No Data Available |

| Purity | Typically ≥95% |

Toxicological and Hazard Information

Based on available safety data, Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is classified as a hazardous substance. The primary hazard is its corrosive nature, causing severe skin burns and eye damage.

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 1 (Causes severe skin burns and eye damage) |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |

Safe Handling and Storage Workflow

A systematic approach to handling and storage is critical to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for managing Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate from receipt to disposal.

Caption: Safe handling workflow for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its corrosive nature, stringent protective measures must be implemented when handling Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

-

Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

-

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Waste Disposal: All waste containing Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate are not widely published in open literature. Researchers should develop their own detailed procedures based on established principles of organic synthesis and conduct a thorough risk assessment before commencing any new work. Any synthetic procedure should be performed with strict adherence to the safety precautions outlined in this guide.

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety data sheet. It is the responsibility of the user to conduct a thorough risk assessment and consult official safety documentation before handling this chemical.

An In-depth Technical Guide to Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: Synthesis, Properties, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol based on the well-established Hantzsch thiazole synthesis, and a discussion of its relevance in drug discovery. While the specific initial discovery of this compound is not prominently documented in readily available scientific literature, its synthesis logically follows from foundational methods in heterocyclic chemistry. This document serves as a practical resource for researchers utilizing this compound in their work.

Introduction: The Role of Thiazoles in Drug Discovery

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a key structural component in numerous natural products and synthetic drugs. The unique electronic properties and the ability of the thiazole nucleus to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, with its reactive chloromethyl group and the ethyl ester moiety, is a versatile intermediate for the elaboration of more complex thiazole-based compounds. The chloromethyl group provides a convenient handle for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of larger molecular architectures.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is provided below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 100960-16-5 |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | ≥95% (typical) |

| Storage Temperature | 2-8°C, under inert atmosphere |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

Historical Context and Prevailing Synthetic Route: The Hantzsch Thiazole Synthesis

While the specific publication detailing the initial synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is not readily identifiable in historical chemical literature, its structure strongly suggests its preparation via the Hantzsch thiazole synthesis. This classic and widely utilized method, first reported by Arthur Hantzsch in 1887, involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] The versatility and reliability of the Hantzsch synthesis have made it a cornerstone in the construction of the thiazole ring system.[1]

The logical precursors for the synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate through the Hantzsch methodology would be ethyl 2-chloroacetoacetate (an α-haloketone) and a suitable thioamide, likely ethyl thiooxamate.

Plausible Synthetic Pathway

The synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate can be envisioned as a one-pot reaction involving the cyclocondensation of ethyl thiooxamate with 1,3-dichloroacetone.

Caption: Plausible Hantzsch synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established Hantzsch synthesis methodologies for structurally similar thiazole derivatives.[3] Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials:

-

Ethyl thiooxamate

-

1,3-Dichloroacetone

-

Absolute Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1.0 equivalent) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add ethyl thiooxamate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Concentrate the reaction mixture under reduced pressure to remove the ethanol. c. Redissolve the residue in ethyl acetate. d. Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification.

Conclusion

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. While its specific discovery and early history are not prominently documented, its synthesis is readily achievable through the robust and time-tested Hantzsch thiazole synthesis. This technical guide provides researchers with the essential chemical data, a detailed and practical synthetic protocol, and a conceptual framework for the preparation of this important intermediate. The information presented herein is intended to facilitate the work of scientists and professionals in the development of novel thiazole-containing compounds with potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. The thiazole core is a prevalent scaffold in numerous biologically active compounds. This molecule features two key reactive sites: an ethyl ester at the 2-position and a chloromethyl group at the 4-position. The chloromethyl group serves as a reactive handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the elaboration of the thiazole core into more complex structures.

The reactivity of the chloromethyl group is analogous to that of a benzylic halide, making it an excellent electrophile for reactions with various nucleophiles. This allows for the straightforward formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. The ethyl ester at the 2-position can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, adding to the synthetic utility of this building block.

Key Applications

The primary application of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate in organic synthesis is as an electrophilic building block for the introduction of the thiazole moiety. Its utility stems from the high reactivity of the chloromethyl group towards nucleophilic displacement.

General Reaction Scheme:

Caption: General workflow for the functionalization of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

This reactivity allows for its use in the synthesis of a variety of compound classes, including:

-

Ethers and Thioethers: By reaction with alcohols, phenols, and thiols.

-

Amines: Through substitution with primary or secondary amines.

-

Esters: Via reaction with carboxylic acids.

-

Alkyl-substituted heterocycles: By reaction with carbanions or other carbon nucleophiles.

These transformations are fundamental in the synthesis of novel compounds for drug discovery and materials science.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions on chloromethylthiazole derivatives, which are expected to be analogous for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

| Nucleophile | Reagent Example | Product Type | Typical Reaction Conditions | Yield (%) |

| Oxygen | Sodium formate | Formate Ester | Not specified | Moderate |

| Oxygen | Alcohols/Phenols | Ether | Base (e.g., NaH, K₂CO₃), DMF/THF | 60-90% |

| Sulfur | Thiols | Thioether | Base (e.g., K₂CO₃, Et₃N), Acetonitrile/DMF | 70-95% |

| Nitrogen | Primary/Secondary Amines | Amine | Base (e.g., K₂CO₃, Et₃N), DMF/DMSO | 50-85% |

| Carbon | Malonates/ß-ketoesters | C-Alkylated product | Base (e.g., NaH, NaOEt), THF/Ethanol | 50-80% |

Note: Yields are generalized from reactions with similar chloromethylthiazole derivatives and may vary for the specific substrate.

Experimental Protocols

The following are detailed, representative methodologies for key experiments involving the reactivity of the chloromethyl group on the thiazole ring. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.

Protocol 1: Synthesis of a Thiazolyl Ether Derivative

This protocol describes a general procedure for the O-alkylation of a phenol with a chloromethylthiazole derivative.

Reaction Scheme:

Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate Derivatives: A Gateway to Novel Therapeutics

For Immediate Release

[City, State] – [Date] – The synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate and its derivatives represents a significant advancement in the field of medicinal chemistry. This class of compounds serves as a crucial building block for the development of a wide array of therapeutic agents, owing to the versatile reactivity of the chloromethyl group and the inherent biological relevance of the thiazole core. This application note provides a detailed protocol for the synthesis of the title compound and summarizes key quantitative data, offering valuable insights for researchers, scientists, and professionals in drug development.

The 1,3-thiazole scaffold is a prominent feature in numerous FDA-approved drugs and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a reactive chloromethyl group at the 4-position and an ethyl carboxylate at the 2-position of the thiazole ring in Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate makes it an exceptionally useful intermediate for the synthesis of diverse compound libraries for drug discovery.

Synthetic Approach and Key Findings

The synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is most effectively achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone. In this specific synthesis, ethyl thiooxamate serves as the thioamide component, reacting with 1,3-dichloroacetone, which provides the three-carbon backbone and the chloromethyl group.

The reaction proceeds via a cyclocondensation mechanism, leading to the formation of the thiazole ring. The ethyl ester functionality remains intact throughout the process, yielding the desired product. Subsequent purification by column chromatography affords the target compound in good purity. The overall yield and purity are summarized in the table below, alongside key spectroscopic data for structural confirmation.

Quantitative Data Summary

| Parameter | Value |

| Product Name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate |

| CAS Number | 100960-16-5 |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Yield | Typically 60-75% |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.75 (s, 1H, thiazole-H5), 4.80 (s, 2H, -CH₂Cl), 4.45 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 161.5, 155.0, 148.5, 125.0, 62.5, 42.0, 14.2 |

| Mass Spectrum (ESI-MS) m/z | 206.0 [M+H]⁺ |

| Appearance | Pale yellow oil or low-melting solid |

Experimental Protocols

Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

Materials:

-

Ethyl thiooxamate

-

1,3-Dichloroacetone

-

Ethanol (anhydrous)

-

Triethylamine

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

To a solution of ethyl thiooxamate (1.0 eq) in anhydrous ethanol, add 1,3-dichloroacetone (1.1 eq) at room temperature with stirring.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate as a pale yellow oil.

Visualization of Synthetic Pathway

Caption: Hantzsch synthesis of the target compound.

Experimental Workflow

Application Notes and Protocols: Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of novel anticancer agents. The thiazole scaffold is a core component of numerous biologically active compounds, including several approved anticancer drugs.[1][2] This is attributed to the ability of the thiazole ring to participate in various biological interactions, including hydrogen bonding and π-π stacking, with key enzymatic targets in cancer cells.[1] The presence of a reactive chloromethyl group at the 4-position and an ester group at the 2-position of the thiazole ring makes this compound an ideal starting material for the elaboration into a diverse range of derivatives with potential therapeutic properties.

This document provides detailed application notes on the utility of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate in the synthesis of potent anticancer agents, particularly kinase inhibitors. It includes a compilation of quantitative data on the efficacy of representative thiazole derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant synthetic pathways and biological mechanisms.

Application in the Synthesis of Kinase Inhibitors

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate serves as a key precursor for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Thiazole-based compounds have been successfully developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor-2 (VEGFR-2), and the c-Met kinase.[2][4]

A prominent example of a thiazole-containing kinase inhibitor is Dasatinib, a potent anticancer drug. While various synthetic routes to Dasatinib exist, the core thiazole carboxamide structure highlights the importance of this heterocyclic system in targeting kinase activity. The general strategy involves the reaction of the chloromethyl group with an appropriate amine-containing fragment, followed by modification of the ester group to introduce further diversity and target-specific moieties.

Quantitative Data on Anticancer Activity of Thiazole Derivatives

The following tables summarize the in vitro anticancer activity of various thiazole derivatives against a range of human cancer cell lines. This data, gathered from multiple studies, showcases the potential of this class of compounds.

Table 1: Cytotoxicity of Thiazole-Based Compounds Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | HCT-116 (Colon) | 3.80 ± 0.80 | Cisplatin | 5.18 ± 0.94 |

| 4d | HCT-116 (Colon) | 3.65 ± 0.90 | Cisplatin | 5.18 ± 0.94 |

| 8c | HCT-116 (Colon) | 3.16 ± 0.90 | Cisplatin | 5.18 ± 0.94 |

| 4c | HT-29 (Colon) | 7.24 ± 0.62 | Cisplatin | 11.68 ± 1.54 |

| 4d | HT-29 (Colon) | 4.13 ± 0.51 | Cisplatin | 11.68 ± 1.54 |

| 8c | HT-29 (Colon) | 3.47 ± 0.79 | Cisplatin | 11.68 ± 1.54 |

| 4c | HepG2 (Liver) | 2.94 ± 0.62 | Cisplatin | 41.0 ± 0.63 |

| 4d | HepG2 (Liver) | 2.31 ± 0.43 | Cisplatin | 41.0 ± 0.63 |

| 8c | HepG2 (Liver) | 4.57 ± 0.85 | Cisplatin | 41.0 ± 0.63 |

| 11c | HepG2 (Liver) | 9.86 ± 0.78 | Cisplatin | 41.0 ± 0.63 |

| 4c (VEGFR-2) | - | 0.15 | Sorafenib | 0.059 |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - |

| Compound 5h | U87 (Glioblastoma) | 3.20 ± 0.32 | Temozolomide | 8.29 ± 1.02 |

| Compound 14e | HepG2 (Liver) | 0.5 ± 0.02 | Doxorubicin | 0.68 ± 0.03 |

| Chalcone 3a | A549 (Lung) | 0.78-1.97 (CDK inhibition) | Doxorubicin | - |

Data compiled from multiple sources.[2][4][5][6][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-((Arylamino)methyl)-1,3-thiazole-2-carboxylate Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate with various aromatic amines.

Materials:

-

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

-

Substituted aniline (or other amine)

-

Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate (1.0 eq) in anhydrous DMF or MeCN, add the substituted aniline (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-((arylamino)methyl)-1,3-thiazole-2-carboxylate derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Amidation of Ethyl 4-substituted-1,3-thiazole-2-carboxylates

This protocol outlines the conversion of the ethyl ester to a carboxamide, a common functional group in many kinase inhibitors.

Materials:

-

Ethyl 4-substituted-1,3-thiazole-2-carboxylate derivative (from Protocol 1)

-

Amine of choice (e.g., 2-chloro-6-methylaniline for Dasatinib-like structures)

-

Trimethylaluminum (AlMe3) in toluene or other suitable amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Using Trimethylaluminum:

-

Dissolve the desired amine (2.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C and slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the Ethyl 4-substituted-1,3-thiazole-2-carboxylate derivative (1.0 eq) in anhydrous toluene to the reaction mixture.

-

Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

-

Using Peptide Coupling Reagents:

-

Hydrolyze the ethyl ester to the corresponding carboxylic acid using a standard procedure (e.g., LiOH in THF/water).

-

To a solution of the resulting carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HATU (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Work-up and purify as described above.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)